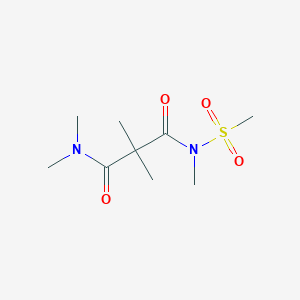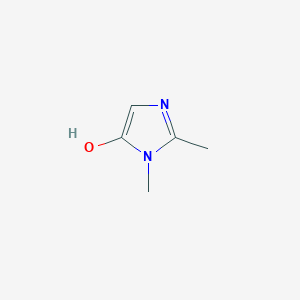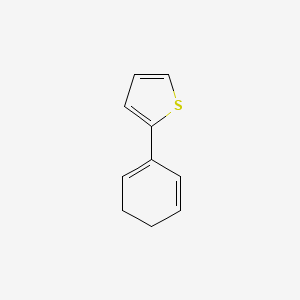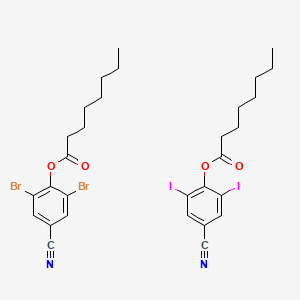
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both iodinated and brominated phenyl groups. The presence of these halogens imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves the esterification of 4-cyano-2,6-diiodophenol with octanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The mixture is then purified through recrystallization or chromatography to obtain the desired product .
For the preparation of 2,6-dibromo-4-cyanophenyl octanoate, a similar esterification process is employed. The starting material, 2,6-dibromo-4-cyanophenol, is reacted with octanoic acid under acidic conditions. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the ester .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The halogen atoms (iodine and bromine) on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can yield quinones, while reduction of the cyano group results in primary amines. Substitution reactions can introduce various functional groups, such as alkyl or alkoxy groups, onto the phenyl rings .
科学的研究の応用
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, the compound is used to study the effects of halogenated phenyl groups on biological systems. Its interactions with enzymes and receptors are of particular interest .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .
Industry: : In industrial applications, the compound is used as an additive in the production of polymers and resins. Its unique properties enhance the performance of these materials, making them more durable and resistant to degradation .
作用機序
The mechanism of action of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated phenyl groups can form strong interactions with these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
Bromoxynil Octanoate: Similar in structure but contains bromine atoms instead of iodine.
Ioxynil Octanoate: Contains iodine atoms but lacks the cyano group.
Uniqueness: : The presence of both iodine and bromine atoms in Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate imparts unique properties that are not found in other similar compounds. This dual halogenation enhances its reactivity and allows for more diverse chemical modifications .
特性
CAS番号 |
97268-82-1 |
|---|---|
分子式 |
C30H34Br2I2N2O4 |
分子量 |
900.2 g/mol |
IUPAC名 |
(4-cyano-2,6-diiodophenyl) octanoate;(2,6-dibromo-4-cyanophenyl) octanoate |
InChI |
InChI=1S/C15H17Br2NO2.C15H17I2NO2/c2*1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h2*8-9H,2-7H2,1H3 |
InChIキー |
ATFQPRVKFPMJKB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br.CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


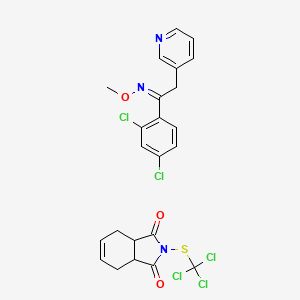
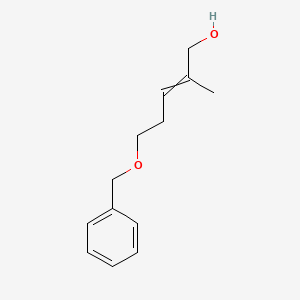

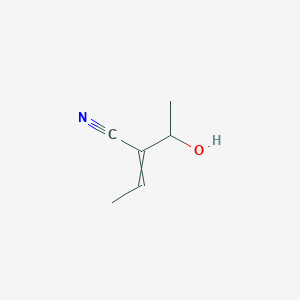
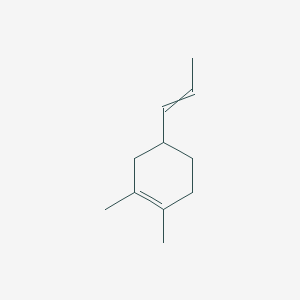
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

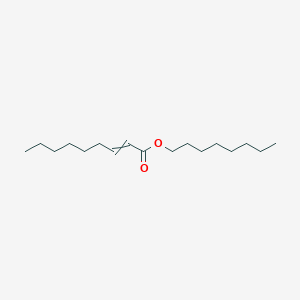
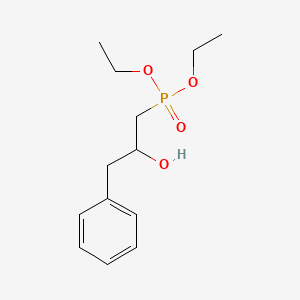
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
